molecular formula C7H4BrIN2 B1383264 6-Bromo-4-iodobenzimidazole CAS No. 1616094-32-6

6-Bromo-4-iodobenzimidazole

Katalognummer B1383264
CAS-Nummer: 1616094-32-6
Molekulargewicht: 322.93 g/mol
InChI-Schlüssel: ULARYZPZDKMXEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-iodobenzimidazole (6BIB) is a heterocyclic compound that is widely used in a variety of scientific research applications. 6BIB is a member of the benzimidazole family of compounds and is also known as a “bromo-iodo-benzimidazole” or “BIB”. 6BIB is a highly versatile compound and has been used in a variety of fields, ranging from organic synthesis to biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

  • A study conducted by Rehman et al. (2018) explored the synthesis of novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives, including compounds related to 6-Bromo-4-iodobenzimidazole. These compounds were evaluated for their antibacterial activity against various strains of Gram-negative bacteria, demonstrating potential as antibacterial agents (Rehman et al., 2018).

Enzyme Inhibition

  • Research on N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, a compound structurally related to 6-Bromo-4-iodobenzimidazole, revealed its potential for inhibiting sPLA2, an enzyme associated with inflammation. This study, conducted by Hema et al. (2020), also involved molecular docking and in-vitro studies, highlighting the compound's anti-inflammatory potential (Hema et al., 2020).

Antiviral Activity

  • Zou et al. (1997) synthesized 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles, including 2-bromo-4,6-dichlorobenzimidazole, to evaluate their antiviral potential. These compounds showed activity against human cytomegalovirus (HCMV), suggesting a possible role in antiviral therapy (Zou et al., 1997).

Synthesis and Structural Analysis

  • Jabri et al. (2023) conducted a study on the synthesis and structural analysis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives. This research, which includes compounds structurally related to 6-Bromo-4-iodobenzimidazole, involved detailed structural elucidation and molecular docking studies, providing insight into potential pharmaceutical applications (Jabri et al., 2023).

Cancer Research

  • Popiołek et al. (2020) synthesized hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid, a compound related to 6-Bromo-4-iodobenzimidazole, and evaluated their cytotoxicity against various cancer cell lines. The study indicated selective and significant inhibitory effects on tumor cells, underlining its potential in cancer research (Popiołek et al., 2020).

Synthesis for Drug Development

  • Pedada et al. (2013) developed an efficient method for synthesizing 2-bromo-4-nitroimidazole, a key building block for nitroimidazole drugs and related to 6-Bromo-4-iodobenzimidazole. This work highlights the importance of synthesis methods in the development of pharmaceutical compounds (Pedada et al., 2013).

Eigenschaften

IUPAC Name

6-bromo-4-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARYZPZDKMXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-iodobenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-iodobenzimidazole
Reactant of Route 2
6-Bromo-4-iodobenzimidazole
Reactant of Route 3
6-Bromo-4-iodobenzimidazole
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-iodobenzimidazole
Reactant of Route 5
6-Bromo-4-iodobenzimidazole
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-iodobenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.